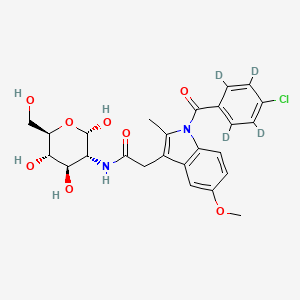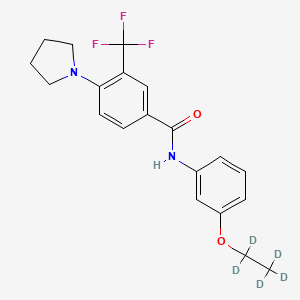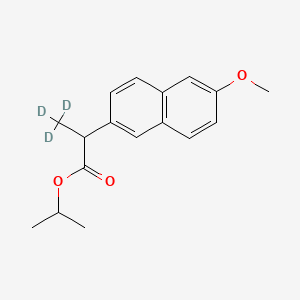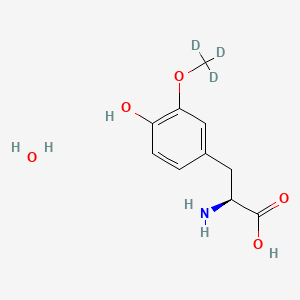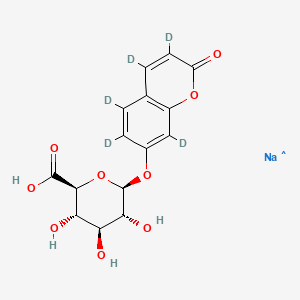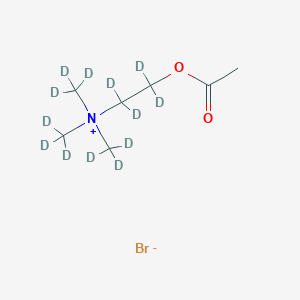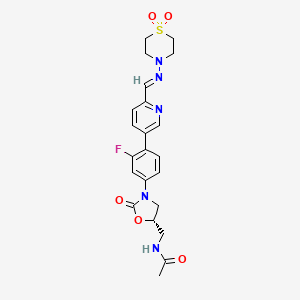
Antibacterial agent 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 12 is a synthetic compound designed to inhibit the growth of or kill bacteria. It is part of a broader class of antibacterial agents that have been developed to combat bacterial infections, especially those caused by drug-resistant strains. This compound is particularly noted for its efficacy against a wide range of bacterial pathogens, making it a valuable tool in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids or bases to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent and high-yield production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions: Antibacterial Agent 12 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced antibacterial properties, while substitution reactions may produce analogs with different spectra of activity.
科学的研究の応用
Antibacterial Agent 12 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial therapies, particularly for drug-resistant infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent bacterial contamination.
作用機序
The mechanism of action of Antibacterial Agent 12 involves targeting bacterial cell wall synthesis, protein synthesis, or DNA replication. By interfering with these critical processes, the compound effectively inhibits bacterial growth or kills the bacteria outright. The molecular targets include enzymes involved in cell wall biosynthesis, ribosomal subunits, and DNA gyrase. The pathways involved are essential for bacterial survival, making this compound a potent antibacterial agent.
類似化合物との比較
Penicillin: Targets bacterial cell wall synthesis but is susceptible to resistance mechanisms such as beta-lactamase production.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit but can cause side effects like photosensitivity.
Ciprofloxacin: Inhibits DNA gyrase but may lead to tendonitis and other side effects.
Uniqueness: Antibacterial Agent 12 is unique in its broad-spectrum activity and its ability to overcome common resistance mechanisms. Unlike some other antibacterial agents, it maintains efficacy against a wide range of bacterial pathogens, including those resistant to other antibiotics.
特性
分子式 |
C22H24FN5O5S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
N-[[(5S)-3-[4-[6-[(E)-(1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]pyridin-3-yl]-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1 |
InChIキー |
UVAXIRWDQGJIDM-XDWZDTHNSA-N |
異性体SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)/C=N/N4CCS(=O)(=O)CC4)F |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



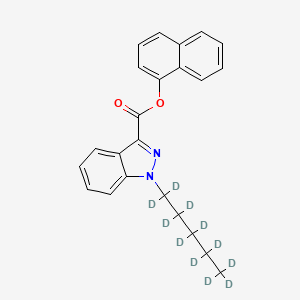
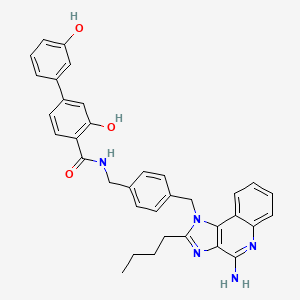
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
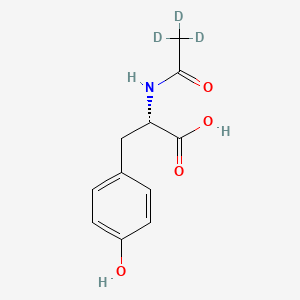
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
